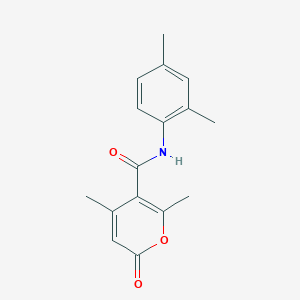
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPO belongs to the class of pyranone compounds that possess antioxidant and anti-inflammatory properties.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that can cause cellular damage and oxidative stress. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide also inhibits the activity of enzymes that produce ROS, such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide also exhibits neuroprotective effects by reducing oxidative stress in the brain and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has several advantages as a research tool, including its high stability, low toxicity, and ease of synthesis. However, its use in lab experiments is limited by its poor solubility in water and low bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide research. One area of interest is the development of N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide-based drugs and supplements for the prevention and treatment of oxidative stress-related diseases. Another potential direction is the use of N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in agriculture as a natural antioxidant and plant growth regulator. N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide may also have applications in environmental science as a potential tool for the remediation of contaminated soil and water.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is a synthetic compound with promising applications in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs and supplements aimed at preventing and treating oxidative stress-related diseases. Further research is needed to explore its potential applications in agriculture and environmental science.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be synthesized through the condensation of 2,4-dimethylphenylacetic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and cyclization, to obtain N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in its pure form.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its antioxidant activity, which makes it a promising candidate for the development of drugs and supplements aimed at preventing oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9-5-6-13(10(2)7-9)17-16(19)15-11(3)8-14(18)20-12(15)4/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUHPHEFIXKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)
![N-(2-fluoro-4-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7461746.png)



![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)




![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)